Lithium carbonate

Catalog No.
S589640
CAS No.
554-13-2
M.F
CLi2O3
Li2CO3
M. Wt
73.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium carbonate

CAS Number

554-13-2

Product Name

Lithium carbonate

IUPAC Name

dilithium;carbonate

Molecular Formula

CLi2O3
Li2CO3

Molecular Weight

73.9 g/mol

InChI

InChI=1S/CH2O3.2Li/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2

InChI Key

XGZVUEUWXADBQD-UHFFFAOYSA-L

SMILES

[Li+].[Li+].C(=O)([O-])[O-]

Solubility

100mM
Solubility in water (wt%): 1.52 at 0 °C; 1.31 at 20 °C; 1.16 at 40 °C; 1.00 at 60 °C; 0.84 at 80 °C; 0.71 at 100 °C
Insoluble in alcohol; soluble in dilute acid
Insoluble in acetone, ammonia
Solubility in water, g/100ml: 1.3 (poor)

Synonyms

Bicarbonate, Lithium, Carbonate, Dilithium, Carbonate, Lithium, CP 15,467 61, CP-15,467-61, CP15,46761, Dilithium Carbonate, Eskalith, Lithane, Lithium Bicarbonate, Lithium Carbonate, Lithobid, Lithonate, Lithotabs, Micalith, NSC 16895, NSC-16895, NSC16895, Priadel, Quilinorm retard, Quilinorm-retard, Quilinormretard

Canonical SMILES

[Li+].[Li+].C(=O)([O-])[O-]

Mood Stabilizer in Psychiatry:

Lithium carbonate has been a cornerstone treatment for bipolar disorder for decades. Extensive research demonstrates its efficacy in preventing manic and depressive episodes, reducing their severity, and improving overall functioning in patients []. Its precise mechanism of action remains under investigation, but studies suggest it modulates neurotransmitter signaling pathways in the brain [].

Investigating Neurological Function:

Beyond its therapeutic use in bipolar disorder, lithium carbonate serves as a valuable tool for researchers to study brain function. Its ability to influence specific signaling pathways makes it a useful probe to investigate the neurobiology of various neurological and psychiatric disorders. For instance, research using lithium models explores its potential role in understanding and treating conditions like Alzheimer's disease, depression, and schizophrenia [].

Cellular Signaling Studies:

Lithium carbonate's impact on cellular signaling pathways extends beyond the nervous system. Researchers utilize it to study various cellular processes and signaling mechanisms. Its ability to inhibit specific enzymes, like glycogen synthase kinase-3 (GSK-3), has made it a valuable tool in exploring cellular signaling pathways involved in cell proliferation, differentiation, and survival [].

Lithium carbonate is an inorganic compound with the chemical formula Li2CO3\text{Li}_2\text{CO}_3. It appears as a white, odorless powder and is primarily known for its role in various industrial applications and in the medical field as a mood stabilizer. Lithium carbonate is the lithium salt of carbonic acid and is notable for its low solubility in water, which makes it useful in extracting lithium from ores. It is also a precursor for other lithium compounds used in rechargeable batteries, particularly lithium-ion batteries, where it contributes to the production of cathodes and electrolytes .

: Studies indicate that lithium carbonate can decompose through electrochemical pathways under certain conditions, contributing to gas evolution during battery operation. This highlights its significance in battery chemistry and performance.
  • Neurotransmitter Modulation: Interaction studies have shown that lithium influences neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are vital for mood regulation .
  • Lithium carbonate has significant biological activity, particularly in psychiatry. It is widely used as a treatment for bipolar disorder, helping to stabilize mood and reduce the frequency of mania and depression episodes. The mechanism by which lithium exerts its therapeutic effects is not fully understood but is believed to involve modulation of neurotransmitter release and enhancement of neuroprotective factors. Lithium ions can mimic sodium ions, affecting sodium transport across cell membranes, which plays a role in neuronal excitability and neurotransmission .

    Lithium carbonate can be synthesized through several methods:

    • Direct Precipitation: The most common method involves reacting lithium hydroxide or lithium chloride with sodium carbonate in an aqueous solution, leading to precipitation of lithium carbonate.
    • Carbonation Process: Another method involves dissolving lithium salts in water and bubbling carbon dioxide through the solution, which leads to the formation of lithium bicarbonate that subsequently converts to lithium carbonate upon heating or evaporation.
    • Extraction from Brines: Lithium carbonate is often extracted from natural brine sources, such as those found in salt flats. The brine is evaporated to concentrate the lithium salts, followed by precipitation with sodium carbonate .

    Sodium CarbonateNa₂CO₃Highly solubleGlass production, cleaning agentsPotassium CarbonateK₂CO₃SolubleFertilizers, food processingBarium CarbonateBaCO₃InsolublePigments, glass productionCalcium CarbonateCaCO₃Low solubilityAntacids, construction materials

    Uniqueness of Lithium Carbonate:

    • Unlike sodium and potassium carbonates, which are highly soluble in water, lithium carbonate's low solubility makes it valuable for selective extraction processes.
    • Its specific biological activity as a psychiatric medication sets it apart from other carbonates that do not have similar therapeutic uses .

    Physical Description

    Lithium carbonate appears as a white powder. Strong irritant when dissolved in water.
    Other Solid; Dry Powder
    White powder slightly soluble in water; [CAMEO]
    WHITE POWDER.

    Color/Form

    White, light, alkaline powder
    White monoclinic crystals

    Hydrogen Bond Acceptor Count

    3

    Exact Mass

    74.01675073 g/mol

    Monoisotopic Mass

    74.01675073 g/mol

    Boiling Point

    Decomposes at 1300 °C

    Heavy Atom Count

    6

    Density

    2.11 g/cu cm
    2.1 g/cm³

    Decomposition

    1310 °C

    Melting Point

    723 °C

    UNII

    2BMD2GNA4V

    Related CAS

    10377-37-4 (mono-lithium salt)
    17341-24-1 (Parent)

    GHS Hazard Statements

    Aggregated GHS information provided by 1217 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 2 of 1217 companies. For more detailed information, please visit ECHA C&L website;
    Of the 15 notification(s) provided by 1215 of 1217 companies with hazard statement code(s):;
    H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
    H315 (37.45%): Causes skin irritation [Warning Skin corrosion/irritation];
    H318 (37.2%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
    H319 (62.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (37.2%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    H360 (40.33%): May damage fertility or the unborn child [Danger Reproductive toxicity];
    H372 (39.34%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Drug Indication

    Lithium carbonate is indicated as a monotherapy for the treatment of acute manic and mixed episodes associated with bipolar 1 disorder in patients ≥7 years of age. It is also indicated as a maintenance treatment for bipolar 1 disorder in patients ≥7 years of age.
    FDA Label

    Livertox Summary

    Lithium is a simple alkali metal, the salt of which acts as a mood stabilizing agent which has been extensively used for the treatment of mania for more than 50 years. Lithium has been associated with rare instances of mild serum aminotransferase elevations, but has not been convincingly linked to clinically apparent acute liver injury.

    Drug Classes

    Antipsychotic Agents

    Therapeutic Uses

    Antidepressive Agents; Antimanic Agents; Antithyroid Agents; Enzyme Inhibitors
    Most prepn currently used in the U.S. are tablets or capsules of lithium carbonate. Slow-release prepn of lithium carbonate also are available, as is a liq prepn of lithium citrate (with 8 mEq of Li+, equivalent to 300 mg of carbonate salt, per 5 mL or 1 teaspoonful of citrate liq). Salts other than the carbonate have been used, but the carbonate salt is favored for tablets and capsules because it is relatively less hygroscopic and less irritating to the gut than other salts, especially the chloride salt. /Li therapy/
    Lithium /carbonate and citrate/ is indicated as the primary agent in the treatment of acute manic and hypomanic episodes in bipolar disorder, and for maintenance therapy to help diminish the intensity and frequency of subsequent manic episodes in patients with a history of mania. /Included in US product labeling/
    Lithium /carbonate and citrate/ is used in some patients as the agent of choice in the prevention of bipolar depression. Clinicians have observed a diminished intensity and frequency of severe depressive episodes. /Included in US product labeling/
    For more Therapeutic Uses (Complete) data for LITHIUM CARBONATE (28 total), please visit the HSDB record page.

    Pharmacology

    Lithium's mechanism of action is still unknown[FDA Label]. Lithium's therapeutic action may be due to a number of effects, ranging from inhibition of enzymes such as glycogen synthase kinase 3, inositol phosphatases, or modulation of glutamate receptors[A176642,A176651].
    Lithium Carbonate is the carbonate salt of lithium, a soft alkali metal, with antimanic and hematopoietic activities. Lithium interferes with transmembrane sodium exchange in nerve cells by affecting sodium, potassium-stimulated adenosine triphosphatase (Na+, K+-ATPase); alters the release of neurotransmitters; affects cyclic adenosine monophosphate (cAMP) concentrations; and blocks inositol metabolism resulting in depletion of cellular inositol and inhibition of phospholipase C-mediated signal transduction. The exact mechanism through which lithium exerts its mood-stabilizing effect has not been established. In addition, lithium stimulates granulocytopoiesis and appears to increase the level of pluripotent hematopoietic stem cells by stimulating the release of hematopoietic cytokines and/or directly acting on hematopoietic stem cells.

    MeSH Pharmacological Classification

    Antidepressive Agents

    Mechanism of Action

    Lithium's mechanism of action is still unknown. However, the “inositol depletion theory” suggests 3 main potential targets. These targets are inositol monophosphatase, inositol polyphosphatase, and glycogen synthase kinase 3(GSK-3). The “Inositol depletion theory” suggests lithium behaves as an uncompetitive inhibitor of inositol monophosphatase in a manner inversely proportional to the degree of stimulus. This inhibition lowers levels of inositol triphosphate. However, stronger inhibitors of inositol monophosphatase are not as clinically effective and low levels of inositol triphosphate are associated with memory impairment. Lithium acts on inositol polyphosphatase as an uncompetitive inhibitor. This inhibition is thought to have multiple downstream effects that have yet to be clarified. Lithium regulates phosphorylation of GSK-3 which regulates other enzymes through phosphorylation. Lithium can also inhibit GSK-3 through interfering with the magnesium ion in the active site.
    Although its antimanic mechanism of action has not been fully determined, lithium is known to affect a variety of neurohumoral signal transduction mechanisms. ... Lithium /lithium carbonate/ counteracts mood changes and is considered the most specific antimanic drug for the prophylaxis and treatment of bipolar disorder.
    In animal brain tissue, Li+ at concn of 1 to 10 mEq/L inhibits the depolarization-provoked and Ca+2-dependent release of norepinephrine and dopamine, but not serotonin, from nerve terminals. Li+ may even enhance the release of serotonin, especially in the limbic system, at least transiently. The ion has little effect on catecholamine-sensitive adenylyl cyclase activity or on the binding of ligands to monoamine receptors in brain tissue, although there is some evidence that Li+ can inhibit the effects of receptor-blocking agents that cause supersensitivity in such systems. Li+ can modify some hormonal responses mediated by adenylyl cyclase or phospholipase C in other tissues, including the actions of antidiuretic and thyroid-stimulating hormones on the actions of antidiuretic and thyroid-stimulating hormones on their peripheral target tissues. In part, the actions of Li+ may reflect its ability to interfere with the activity of both stimulatory and inhibitory GTP-binding proteins (Gs and Gi) by keeping them in their less active alpha-beta-gamma trimer state. /Li+/
    Lithium inhibits the phosphatase that liberates inositol (I) from inositol phosphate (IP) ... Li+ ... can modify the abundance or function of G proteins and effectors, as well as protein kinases and several cell and nuclear regulatory factors. /Li+, from figure/
    Mechanistically, the Li effect results from its substitution for body cations, eg, sodium and potassium, resulting in multisystemic actions. A partial substitution for normal cations causes changes in ion exchange and transfer in cellular processes. Incorporation of Li into membrane structures may alter responses to hormones and the coupling of energy processes ... Among the factors that may modify Li toxicity and kinetics are the type of the poisoning, the presence of the underlying disease, and renal impairment. /Li+/
    For more Mechanism of Action (Complete) data for LITHIUM CARBONATE (22 total), please visit the HSDB record page.

    Pictograms

    Health Hazard Irritant

    Corrosive;Irritant;Health Hazard

    Other CAS

    554-13-2
    10377-37-4

    Absorption Distribution and Excretion

    Lithium absorption is rapid and oral bioavailability is close to 100%.
    Lithium is primarily eliminated through the kidneys and elimination in the feces is insignificant.
    Apparent volume of distribution is 0.7 to 1.0L/kg.
    Clearance is generally between 10 and 40mL/min but may be as low as 15mL/min in elderly patients and those with renal impairment.
    ... Lithium /carbonate/ crosses placenta and is present in mother and fetus in same concentration.
    Lithium /carbonate/ is completely absorbed six to eight hours after oral administration. Since the onset of action is slow (five to ten days), parenteral administration is of no advantage. The plasma half-life is 17 to 36 hours, and this drug is eliminated almost entirely by the kidneys. Lithium clearance averages approximately 20% of creatinine clearance, but significant variability exists among patients.
    The population pharmacokinetics of lithium were determined using the nonlinear mixed effects model (NONMEM) program in 79 psychiatric inpatients who were at least 18 yr old, had normal renal function, and were receiving lithium carbonate 2 or 3 times daily. With the initial model, the mean lithium volume of distribution was 32.8 L and the mean lithium clearance was 1.36 L/hr. With an intermediate model, lithium clearance estimates improved on the basis of patient size (weight and body surface area), daily lithium dosage, age, gender, and race. When only the most significant variables, lean body weight and creatinine clearance, were retained, a final model was obtained that yielded a coefficient of variation for lithium clearance of about 24% and gave fairly accurate predictions of steady-state lithium concentrations (coefficient of variation, about 16%). It was concluded that analysis of lithium pharmacokinetics with the nonlinear mixed-effects model program suggested that lean body weight and creatinine clearance are important predictors of lithium clearance.
    Lithium disposition in plasma, red blood cells and urine was studied in acute self-poisoned patient upon chronic lithium therapy (n=4) and in chronic intoxicated patients receiving oral lithium (n=10). Following acute intoxication upon chronic lithium therapy, lithium pharmacokinetics did not differ from previous reports. Terminal plasma half life ranged from 19.0-29.0 hr and RBC/plasma ratio was 0.32 +/- 0.11. the distribution volume of the terminal phase, Vz, was estimated at 0.84 +/- 0.32 L/kg and renal clearance was 0.38 +/- 0.11 ml/mn/kg. After chronic intoxication lithium pharmacokinetics differed from those of the acute patients. Terminal plasma half-life ranged from 36.5-79.4 hr and zero-order decline appeared in 8 of the 10 patients. The RBC/plasma ratio was 0.87 +/- 0.22 on admission. Vz was estimated at 0.71 +/- 0.27 L/kg and renal clearance was 0.16 +/- 0.07 ml/mn/kg. These modifications in lithium elimination kinetics could be related to the decrease in the glomerular filtration rate with age or renal dysfunction in this group of patients.
    For more Absorption, Distribution and Excretion (Complete) data for LITHIUM CARBONATE (22 total), please visit the HSDB record page.

    Metabolism Metabolites

    Lithium carbonate is not metabolized before excretion.

    Associated Chemicals

    Lithium Citrate;919-16-4
    Lithium ion (1+);17341-24-1

    Wikipedia

    Lithium carbonate
    Thiamine

    FDA Medication Guides

    Lithium Carbonate
    CAPSULE;ORAL
    TABLET;ORAL
    HIKMA
    10/13/2022

    Drug Warnings

    Because of potential effects of lithium upon thyroid and renal function, appropriate indices of these functions should be measured prior to start of treatment, then monitored periodically as therapy proceeds.
    Lithium carbonate should not be used in patients with cardiovascular or renal disease. ...Should not be used in children under 12 yr of age.
    Outpatients and their families should be warned that the patient must discontinue lithium therapy immediately and consult a physician if signs of lithium intoxication such as muscle twitching, tremor, mild ataxia, drowsiness, muscle weakness, diarrhea, or vomiting occur. Patients also should be warned that lithium may impair their ability to perform activities requiring mental alertness or physical coordination (e.g., operating machinery, driving a motor vehicle).
    Lithium should be used cautiously in patients with preexisting cardiovascular or thyroid disease. Patients with underlying cardiovascular disease should be observed carefully for signs and symptoms of arrhythmia (including periodic ECG determinations), and serum lithium concentrations should be kept within the therapeutic range since nodal arrhythmias may occur. Patients with underlying hypothyroidism should have thyroid function (T3, T4, and TSH concentrations) evaluated yearly and be given supplemental thyroid therapy when needed.
    For more Drug Warnings (Complete) data for LITHIUM CARBONATE (45 total), please visit the HSDB record page.

    Biological Half Life

    The half life of lithium carbonate is 18 to 36 hours. Other sources say it may be 7 to 20 hours.
    The plasma half-life is 17 to 36 hours.
    The plasma half-life (in healthy volunteers) shows a considerable variability: from 5 to 40 hr, with most values between 15 and 30 hr, it depends on the duration of treatment as well as on kidney function and age. /Li+/
    The usual elimination half-life is 12 to 27 hr, but it may rise to nearly 60 hr if renal excretion is compromised. /Li+/
    ... The elimination half-life averages 20 to 24 hr. /Li+/
    For more Biological Half-Life (Complete) data for LITHIUM CARBONATE (9 total), please visit the HSDB record page.

    Use Classification

    Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
    Hazard Classes and Categories -> Teratogens

    Methods of Manufacturing

    Finely ground ore is roasted with sulfuric acid at 250 dec C, lithium sulfate is leached and converted to the carbonate by precip with soda ash; reaction of lithium oxide with carbon dioxide or ammonium carbonate solution.
    Lithium-bearing ores + sulfuric acid + sodium carbonate + calcium hydroxide (acid extraction process); lithium-bearing ores + sodium carbonate (carbonate extraction process); brine, residual + calcium oxide/dolomite, calcined (precipitation; byproduct of magnesium hydroxide production).
    Lithium carbonate is produced in industrial processes from the reaction of sodium carbonate and lithium sulfate or lithium chloride solutions.
    Lithium carbonate is produced entirely from minerals or naturally occurring brines. The solution of lithium salts initially obtained (lithium sulfate, lithium chloride) is reacted with sodium carbonate solution and lithium carbonate is precipitated, or lithium hydrogen carbonate is formed first and then decomposed thermally.

    General Manufacturing Information

    Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
    Electrical Equipment, Appliance, and Component Manufacturing
    Other (requires additional information)
    Fabricated Metal Product Manufacturing
    All Other Basic Inorganic Chemical Manufacturing
    Primary Metal Manufacturing
    Construction
    Paint and Coating Manufacturing
    Not Known or Reasonably Ascertainable
    Pharmaceutical and Medicine Manufacturing
    Transportation Equipment Manufacturing
    Petroleum Lubricating Oil and Grease Manufacturing
    Carbonic acid, lithium salt (1:2): ACTIVE
    Chemical intermediate for the synthesis of lithium bromide, lithium chloride, lithium hydroxide, lithium silicate

    Analytic Laboratory Methods

    Analyte: lithium carbonate; matrix: chemical identification; procedure: effervescence upon addition of an acid, yielding a colorless gas which, when passed into calcium hydroxide, immediately causes a white precipitate to form
    Analyte: lithium carbonate; matrix: chemical identification; procedure: when moistened with hydrochloric acid, it imparts an intense crimson color to a nonluminous flame
    Analyte: lithium carbonate; matrix: chemical purity; procedure: dissolution in sulfuric acid; addition of methyl orange indicator; titration of excess acid with sodium hydroxide and comparison to standards
    Analyte: lithium carbonate; matrix: pharmaceutical preparation (capsule; extended-release tablet; tablet); procedure: effervescence upon addition of an acid, yielding a colorless gas which, when passed into calcium hydroxide, immediately a white precipitate to form (chemical identification)
    For more Analytic Laboratory Methods (Complete) data for LITHIUM CARBONATE (6 total), please visit the HSDB record page.

    Storage Conditions

    Store in tightly closed containers in a cool, well-ventilated area away from moisture, fluorine, oxidizers, acids. Where possible, automatically transfer from drums or other storage containers to process containers.

    Interactions

    Concurrent administration of lithium carbonate and potassium iodide or other iodine-containing compounds may enhance hypothyroid and goitrogenic effects of either drug.
    In normal volunteers whose conditions were stabilized with lithium carbonate there were no significant changes in serum lithium levels during a 2 week period while they received 40 mg/day of furosemide during another 2 week period, a 50 mg/kg dosage of hydrochlorothiazide increased the serum lithium levels.
    Concurrent use /of amphetamines/ with lithium /carbonate or citrate/ may antagonize the CNS stimulating effects of amphetamines.
    Reversible increase in serum lithium concentrations and toxicity have been reported during concurrent use /of lithium carbonate or citrate/ with ACE inhibitors; frequent monitoring of serum lithium concentrations is recommended during concurrent use.
    For more Interactions (Complete) data for LITHIUM CARBONATE (33 total), please visit the HSDB record page.

    Dates

    Modify: 2023-08-15
    Quiroz JA, Machado-Vieira R, Zarate CA Jr, Manji HK: Novel insights into lithium's mechanism of action: neurotrophic and neuroprotective effects. Neuropsychobiology. 2010;62(1):50-60. doi: 10.1159/000314310. Epub 2010 May 7. [PMID:20453535]
    Hedya SA, Swoboda HD: Lithium Toxicity . [PMID:29763168]
    Serretti A, Drago A, De Ronchi D: Lithium pharmacodynamics and pharmacogenetics: focus on inositol mono phosphatase (IMPase), inositol poliphosphatase (IPPase) and glycogen sinthase kinase 3 beta (GSK-3 beta). Curr Med Chem. 2009;16(15):1917-48. [PMID:19442155]
    Chalecka-Franaszek E, Chuang DM: Lithium activates the serine/threonine kinase Akt-1 and suppresses glutamate-induced inhibition of Akt-1 activity in neurons. Proc Natl Acad Sci U S A. 1999 Jul 20;96(15):8745-50. [PMID:10411946]
    ILO: Lithium
    Bipolar Disorders and Lithium: Pharmacokinetics, Pharmacodynamics, Therapeutic Effects and Indications of Lithium: Review of Articles
    New Zealand Drug Data Sheet: Lithium Carbonate

    Explore Compound Types